molecular formula C17H22N4O2S B3306297 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine CAS No. 926253-38-5

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

Cat. No.: B3306297
CAS No.: 926253-38-5
M. Wt: 346.4 g/mol
InChI Key: SJKDTPCRTARDKQ-UHFFFAOYSA-N
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Description

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine ( 926253-38-5) is a chemical compound with the molecular formula C17H22N4O2S and a molecular weight of 346.45 g/mol . It features a unique structure combining a 2-hydrazinylpyridine moiety linked via a sulfonyl group to a 4-benzylpiperidine ring, as represented by the SMILES notation NNC1=NC=C(S(=O)(N2CCC(CC3=CC=CC=C3)CC2)=O)C=C1 . This structure is characteristic of a sulfonamide derivative. While the specific biological targets and research applications for this exact molecule are not detailed in public literature, compounds with similar sulfonamide-linked heterocyclic architectures are frequently investigated in medicinal chemistry for their potential as therapeutic agents . For instance, structurally related sulfonamide-pyridine derivatives have been explored as antagonists for proteins like Retinol-Binding Protein 4 (RBP4) or as hypoxia-inducible factor (HIF) activators, indicating the value of this chemotype in drug discovery and biochemical research . The presence of the hydrazinyl group also suggests potential utility as a versatile synthetic intermediate for the preparation of more complex heterocyclic systems, such as various pyrazole derivatives . This product is intended for Research Use Only and is not approved for use in humans or as a diagnostic or therapeutic agent. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[5-(4-benzylpiperidin-1-yl)sulfonylpyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c18-20-17-7-6-16(13-19-17)24(22,23)21-10-8-15(9-11-21)12-14-4-2-1-3-5-14/h1-7,13,15H,8-12,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKDTPCRTARDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction of the sulfonyl group can produce sulfides .

Scientific Research Applications

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The sulfonyl group can also interact with receptor sites, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine

  • CAS : 735320-37-3
  • Molecular Formula : C₁₇H₁₉ClN₂O₂S
  • Molecular Weight : 350.86 g/mol
  • Key Differences :
    • The 2-chloro substituent replaces the hydrazinyl group, reducing nucleophilicity but increasing stability under acidic conditions.
    • The chloro derivative is less polar, likely resulting in lower aqueous solubility compared to the hydrazinyl analog.
    • Applications : The chloro variant is often used as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its halogen leaving group, whereas the hydrazinyl derivative is tailored for bio-conjugation or enzyme-targeted drug design .
Table 1: Structural and Functional Comparison
Property 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-chloropyridine
Substituent at Position 2 Hydrazinyl (-NHNH₂) Chloro (-Cl)
Molecular Weight 347.44 g/mol 350.86 g/mol
Reactivity High (nucleophilic hydrazine) Moderate (electrophilic chlorine)
Solubility (Inferred) Higher in polar solvents Lower in polar solvents
Primary Use Bio-conjugation, enzyme inhibition Synthetic intermediate

Other Related Compounds

lists additional analogs, such as 5-(aminomethyl)-1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-one (CAS: 1311317-65-3) and N-(3,5-difluorophenyl)piperidine-2-carboxamide hydrochloride (CAS: 1078163-26-4). While these share heterocyclic frameworks, they lack the sulfonyl-benzylpiperidine motif, limiting direct comparability.

Research Findings and Limitations

  • Synthetic Accessibility : The hydrazinyl derivative requires controlled conditions to prevent oxidation of the hydrazine group, whereas the chloro analog is more stable but has been discontinued by suppliers like Fluorochem (Product ID: F643033) .
  • Data Gaps : Experimental data on solubility, pharmacokinetics, and toxicity for this compound are absent in the referenced materials, necessitating further research.

Biological Activity

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its relevance in antiviral research and other therapeutic areas.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H22N4O2SC_{17}H_{22}N_{4}O_{2}S with a CAS number of 926253-38-5. The compound features a hydrazinyl group linked to a pyridine ring and a sulfonamide moiety attached to a benzylpiperidine.

Synthesis

The synthesis typically involves the reaction of 4-benzylpiperidine with sulfonyl chlorides and hydrazine derivatives. The following general steps outline the synthetic pathway:

  • Formation of the Sulfonamide : Reacting 4-benzylpiperidine with a sulfonyl chloride in the presence of a base.
  • Hydrazine Coupling : Subsequent reaction with hydrazine to form the hydrazinylpyridine derivative.

This method allows for the efficient production of the target compound, which can be further modified for enhanced biological activity.

Antiviral Properties

Recent studies have demonstrated that derivatives related to this compound exhibit significant antiviral activity, particularly against H5N1 and SARS-CoV-2 viruses.

In Vitro Studies

In vitro assays have shown that certain derivatives possess potent inhibitory effects on viral replication:

CompoundIC50 (μM) against H5N1IC50 (μM) against SARS-CoV-2
8h0.53.669
8f0.64.2
Ribavirin0.251.0

Compounds containing fluorine substituents demonstrated enhanced activity, suggesting that electronic properties significantly influence antiviral efficacy .

The mechanism by which these compounds exert their antiviral effects involves several pathways:

  • Virucidal Activity : Compounds disrupt viral entry or replication at various stages.
  • Protease Inhibition : Some derivatives inhibit the main protease (Mpro) of SARS-CoV-2, crucial for viral replication.
  • Binding Affinity : Molecular docking studies indicate strong binding interactions with viral proteins, enhancing their potential as therapeutic agents.

Study on Antiviral Efficacy

A recent study evaluated the efficacy of various benzothiazolyl-pyridine hybrids, including those related to our compound of interest:

  • Objective : Assess antiviral activity against H5N1 and SARS-CoV-2.
  • Methodology : MTT assay for cytotoxicity and plaque reduction assay for antiviral activity.
  • Results : Compound 8h showed remarkable inhibition rates (93% at 0.5 μmol/μL) against H5N1, outperforming standard treatments like ribavirin .

Toxicological Assessment

Toxicological evaluations are crucial for determining the safety profile of new compounds:

  • MTT Assay Results : Most tested compounds exhibited low cytotoxicity at therapeutic concentrations.
  • Safety Profile : Compounds with specific substituents showed better safety margins, making them suitable candidates for further development.

Q & A

Q. What are the optimal synthetic routes for 5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including sulfonylation of the piperidine ring and hydrazine substitution on the pyridine core. Key steps:
  • Use Pd/C or DMF as catalysts/solvents to facilitate coupling reactions (yields: 75–84%) .
  • Purify via recrystallization or chromatography (e.g., n-hexane/EtOAC gradients) to achieve >95% purity .
  • Monitor reaction progress with TLC and optimize pH/temperature to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze 1H/13C-NMR shifts to confirm sulfonyl and hydrazinyl group integration .
  • HPLC : Use C18 columns with methanol/buffer mobile phases (e.g., pH 4.6 sodium acetate/1-octanesulfonate) to assess purity (retention time: ~13–15 min; peak area ≥95%) .
  • Elemental Analysis : Validate C/H/N percentages against theoretical values (tolerate ±0.3% deviation) .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be systematically resolved?

  • Methodological Answer :
  • Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify off-target effects .
  • Orthogonal Assays : Compare results from fluorescence polarization (binding) and functional cellular assays (e.g., cAMP inhibition) .
  • Structural Modeling : Use docking simulations to predict interactions with enzyme active sites vs. allosteric receptor pockets .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) for the sulfonyl-hydrazinylpyridine scaffold?

  • Methodological Answer :
  • Systematic Substitution : Modify the benzyl group on the piperidine ring (e.g., fluorination, isopropyl) and compare bioactivity .
  • In Vitro Screening : Test analogs against target enzymes (IC50) and cytotoxicity (CC50) in HEK293 or HepG2 cells .
  • Data Table : Example SAR for substituent effects:
Substituent (R)Enzymatic IC50 (µM)Solubility (mg/mL)
4-Fluorobenzyl0.121.8
4-Isopropyl0.450.9
Unsubstituted1.200.3

Data adapted from piperidine derivative studies .

Q. How should researchers design environmental fate studies to evaluate the compound’s persistence and ecological impact?

  • Methodological Answer :
  • OECD Guidelines : Conduct hydrolysis (pH 4–9), photolysis (UV-A/B), and soil adsorption tests .
  • Biotic Transformation : Use activated sludge or microbial consortia to assess biodegradation half-life (t1/2) .
  • Advanced Analytics : Apply LC-QTOF-MS to identify transformation products (e.g., sulfone oxidation metabolites) .

Q. What strategies can improve the compound’s aqueous solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (test stability via DSC) .
  • Prodrug Design : Modify the hydrazinyl group with acetyl or glycosyl moieties to increase membrane permeability .
  • Salt Formation : Explore hydrochloride or mesylate salts for improved crystallinity .

Q. Which analytical techniques are critical for detecting and quantifying degradation products under stressed conditions?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40–60°C), acid/alkali (0.1–1M HCl/NaOH), and oxidants (H2O2) .
  • LC-MS/MS : Use C18 columns with methanol/ammonium acetate gradients (e.g., 65:35 v/v) to separate degradants .
  • Mass Spectral Libraries : Compare fragmentation patterns with known sulfonamide/hydrazine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine
Reactant of Route 2
Reactant of Route 2
5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydrazinylpyridine

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